molecular formula C15H10F17NO4 B12703462 4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid CAS No. 97259-81-9

4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid

Cat. No.: B12703462
CAS No.: 97259-81-9
M. Wt: 591.22 g/mol
InChI Key: XNKYZUYJMBXTGL-UPHRSURJSA-N
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Description

4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid is a complex organic compound characterized by its unique structure, which includes a highly fluorinated hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid involves multiple steps. One common method includes the reaction of a fluorinated amine with an isocrotonic acid derivative under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: The fluorinated chain can undergo substitution reactions, where fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialized coatings and materials due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of 4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid involves its interaction with specific molecular targets. The fluorinated chain enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. The oxo and amino groups can form hydrogen bonds with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-Oxo-4-((4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino)isocrotonic acid apart from similar compounds is its specific combination of functional groups. The presence of both an oxo group and a highly fluorinated chain provides unique chemical and physical properties, making it particularly useful in specialized applications.

Properties

CAS No.

97259-81-9

Molecular Formula

C15H10F17NO4

Molecular Weight

591.22 g/mol

IUPAC Name

(Z)-4-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C15H10F17NO4/c16-8(17,3-5(34)4-33-6(35)1-2-7(36)37)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)14(28,29)15(30,31)32/h1-2,5,34H,3-4H2,(H,33,35)(H,36,37)/b2-1-

InChI Key

XNKYZUYJMBXTGL-UPHRSURJSA-N

Isomeric SMILES

C(C(CNC(=O)/C=C\C(=O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(C(CNC(=O)C=CC(=O)O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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